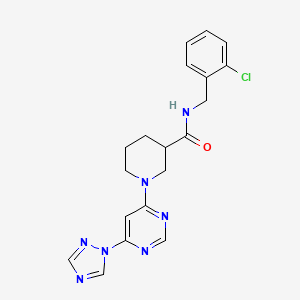
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and a piperidine ring
准备方法
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of the pyrimidine ring: This step often involves condensation reactions.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
化学反应分析
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and benzyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
科学研究应用
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The triazole and pyrimidine moieties are known for their ability to inhibit the growth of various pathogens. For instance, a study on related triazole derivatives demonstrated effective inhibition against Candida albicans and other fungal strains, suggesting that 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide could possess similar properties .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through its ability to disrupt cellular processes in cancer cells. Triazole derivatives have been reported to induce apoptosis in various cancer cell lines. For example, a related compound was shown to inhibit cell proliferation in breast cancer cells by targeting specific signaling pathways . Further research is needed to evaluate the efficacy of this compound in preclinical models.
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes involved in disease progression. For instance, triazole-containing compounds have been identified as effective inhibitors of certain kinases implicated in cancer and inflammation . This suggests a promising avenue for further investigation into the enzyme-inhibitory potential of this compound.
Agricultural Applications
Pesticidal Activity
The structural characteristics of the compound suggest potential use as a pesticide or herbicide. Compounds with similar structures have been evaluated for their effectiveness against agricultural pests. For instance, studies have shown that triazole derivatives can exhibit insecticidal activity against various agricultural pests . This opens up possibilities for developing eco-friendly pest management solutions.
Plant Growth Regulation
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant hormone levels and enhance stress resistance in crops. Research on related compounds has shown improved growth parameters under stress conditions, indicating that this compound could similarly benefit agricultural practices .
Biochemical Studies
Mechanistic Studies
Understanding the biochemical mechanisms of action for compounds like this compound is crucial for its application in drug development. Mechanistic studies involving molecular docking simulations can provide insights into how this compound interacts with biological targets at the molecular level . Such studies can guide modifications to enhance efficacy and reduce toxicity.
Data Summary
作用机制
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological effect. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar compounds to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide include other triazole-containing molecules and pyrimidine derivatives. What sets this compound apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other compounds. Examples of similar compounds include:
- 1-(1H-1,2,4-triazol-1-yl)pyrimidine derivatives
- N-benzylpiperidine carboxamides
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O/c20-16-6-2-1-4-14(16)9-22-19(28)15-5-3-7-26(10-15)17-8-18(24-12-23-17)27-13-21-11-25-27/h1-2,4,6,8,11-13,15H,3,5,7,9-10H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSGQSCDJSEWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














